Callipeltin E

CAS No.:

Cat. No.: VC1922651

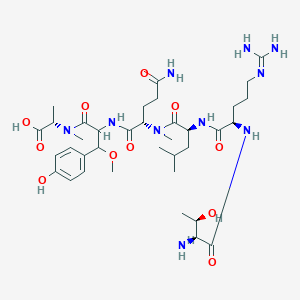

Molecular Formula: C36H60N10O11

Molecular Weight: 808.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H60N10O11 |

|---|---|

| Molecular Weight | 808.9 g/mol |

| IUPAC Name | (2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]-methylamino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)-3-methoxypropanoyl]-methylamino]propanoic acid |

| Standard InChI | InChI=1S/C36H60N10O11/c1-18(2)17-24(43-30(50)23(9-8-16-41-36(39)40)42-32(52)27(38)20(4)47)33(53)46(6)25(14-15-26(37)49)31(51)44-28(34(54)45(5)19(3)35(55)56)29(57-7)21-10-12-22(48)13-11-21/h10-13,18-20,23-25,27-29,47-48H,8-9,14-17,38H2,1-7H3,(H2,37,49)(H,42,52)(H,43,50)(H,44,51)(H,55,56)(H4,39,40,41)/t19-,20+,23+,24-,25-,27-,28?,29?/m0/s1 |

| Standard InChI Key | HMKJSCZHNVYMQS-HSKSKNSTSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N(C)[C@@H](CCC(=O)N)C(=O)NC(C(C1=CC=C(C=C1)O)OC)C(=O)N(C)[C@@H](C)C(=O)O)N)O |

| Canonical SMILES | CC(C)CC(C(=O)N(C)C(CCC(=O)N)C(=O)NC(C(C1=CC=C(C=C1)O)OC)C(=O)N(C)C(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |

Introduction

Chemical Structure and Composition

Callipeltin E is characterized by its hexapeptide structure containing several unusual amino acid residues. The peptide contains a D-allothreonine residue at the N-terminus, which was initially misassigned and later corrected through synthetic studies . The structure also includes the acid-sensitive (2R,3R)-β-methoxytyrosine (β-MeOTyr) residue, which contributes to the complex stereochemistry of the compound .

The complete amino acid sequence of Callipeltin E includes:

-

D-allothreonine (N-terminal residue)

-

Arginine

-

Leucine

-

N-methylalanine

-

N-methylglutamine

This composition makes Callipeltin E a valuable model compound for studying the structural features of the more complex callipeltins.

Isolation and Natural Sources

Callipeltin E was isolated from the marine sponge Latrunculia sp., collected in New Caledonia . The compound was obtained through a bioassay-guided fractionation process of the polar extracts of the sponge. The isolation of Callipeltin E and other callipeltins highlights the rich biodiversity of marine sponges as sources of unique peptidic natural products with complex structures .

The initial extraction and purification procedures involved standard natural product isolation techniques, including various chromatographic methods to separate the peptide from other components in the sponge extract .

Configurational Assignment and Structural Elucidation

One of the most significant aspects of Callipeltin E research has been the correction of its stereochemical assignment. Initially, the N-terminal residue was misidentified, but synthetic studies later confirmed that this residue is actually D-allothreonine rather than L-threonine as originally proposed .

The configurational reassignment was accomplished through the synthesis of two possible isomers of Callipeltin E (compounds 1 and 5 as referenced in the literature), followed by comparison of their 1H NMR spectra with that of the natural product . The spectrum of the D-allothreonine-containing isomer (compound 5) correlated closely with that of natural Callipeltin E, while the other isomer showed significant differences, particularly in the region from 3.8-4.5 ppm where signals for the N-terminal residue appear .

This structural revision had important implications for the entire callipeltin family, suggesting that the corresponding residues in callipeltins A and B should also be considered D-allothreonine residues .

Synthesis Methods

Solid-Phase Peptide Synthesis Approach

Callipeltin E has been successfully synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) strategies . This approach allowed for the systematic assembly of the peptide chain and facilitated the synthesis of different isomers for stereochemical confirmation.

The synthesis typically involved the following key steps:

-

Selection of an appropriate solid support (such as 2-chlorotrityl chloride resin)

-

Sequential coupling of Fmoc-protected amino acids from C to N terminus

-

Coupling reagents such as HBTU or PyAOP for efficient peptide bond formation

-

Mild cleavage conditions to preserve the acid-sensitive β-methoxytyrosine residue

Synthesis of Key Building Blocks

The synthesis of Callipeltin E required the preparation of several non-proteinogenic amino acid building blocks, particularly D-allothreonine and (2R,3R)-β-methoxytyrosine .

For the β-methoxytyrosine component, a synthetic route based on Sharpless asymmetric dihydroxylation was employed to establish the correct stereochemistry . The synthesis involved:

-

Dihydroxylation of an appropriate precursor to provide the diol

-

Selective nosylation of the α-hydroxy group

-

Substitution with sodium azide

-

Conversion of the second hydroxy group to a methyl ether

-

Reduction of the azide via Staudinger reaction

-

Boc-protection of the resulting amine

For D-allothreonine, synthetic approaches typically started with commercially available precursors and involved stereoselective transformations to establish the correct configuration .

Biological Activities

Unlike some other members of the callipeltin family, synthetic Callipeltin E has been reported to show no significant cytotoxic activity . This is in contrast to callipeltins A and B, which exhibit broad-spectrum cytotoxicity against various human carcinoma cells .

A comparative study of natural and synthetic callipeltins revealed that while synthetic Callipeltin E showed no cytotoxic activity, natural callipeltin B purified from Callipelta sp. showed cytotoxicity against HeLa cells with a CC50 of 130 μM . Further investigation suggested that the cytotoxicity of natural callipeltin B might be derived from contamination with callipeltins C and H at approximately 15% .

This finding highlights the importance of purity in assessing the biological activities of natural products and the potential for synergistic effects among related compounds in natural extracts.

Relationship to Other Callipeltins

Callipeltin E is part of a larger family of marine peptides comprising 17 members (callipeltins A–Q) . It represents a truncated derivative of the more complex cyclic depsipeptides callipeltins A and B .

The structural relationship between these compounds is significant:

-

Callipeltin E is an acyclic hexapeptide fragment of the larger cyclic structures

-

Callipeltin M is another open-chain derivative of callipeltin B

-

Callipeltins A and B contain additional amino acid residues and form cyclic depsipeptide structures with a 22-membered macrolactone

The configurational reassignment of Callipeltin E had important implications for the entire callipeltin family, particularly for callipeltins A and B, suggesting that similar stereochemical revisions were necessary for these related compounds .

Research Applications and Future Directions

Callipeltin E has served as an important model compound for structural studies of the callipeltin family. Its relatively simpler structure compared to the cyclic callipeltins has made it valuable for confirming stereochemical assignments that could then be extended to the more complex members of the family .

Future research directions may include:

-

Development of more efficient synthetic methods for Callipeltin E and related compounds

-

Further investigation of potential biological activities beyond cytotoxicity

-

Structure-activity relationship studies to identify the pharmacophore in biologically active callipeltins

-

Use of Callipeltin E as a scaffold for developing novel peptide-based therapeutics

The solid-phase synthesis methodology developed for Callipeltin E could be adapted for the preparation of analogues to explore structure-function relationships and for the synthesis of other, more complex cyclic depsipeptides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume